molecular formula C9H9F3N2O2 B3035171 5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 303151-60-2

5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3035171
CAS No.: 303151-60-2
M. Wt: 234.17 g/mol
InChI Key: QBUPPHAIQCBXDC-UHFFFAOYSA-N
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Description

5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound featuring a pyrazole ring substituted with an allyloxy group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced through nucleophilic substitution reactions using allyl halides in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Allyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(methoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methoxy group instead of an allyloxy group.

    5-(allyloxy)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde group.

Uniqueness

5-(allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the allyloxy group provides a site for further chemical modifications.

Properties

IUPAC Name

1-methyl-5-prop-2-enoxy-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-3-4-16-8-6(5-15)7(9(10,11)12)13-14(8)2/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUPPHAIQCBXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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